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Compound of Interest

Compound Name: 1-Propylcyclopentene

Cat. No.: B15374742

Spectroscopic Data for 1-Propylcyclopentene: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
unsaturated hydrocarbon, 1-propylcyclopentene (CsHis4, CAS No: 3074-61-1). The following
sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic
resonance (NMR) spectroscopy characteristics, including predicted *H NMR data due to the
absence of publicly available experimental spectra. This document also outlines the general
experimental protocols for acquiring such data and presents a visual workflow for spectroscopic
analysis.

Spectroscopic Data Summary

The available and predicted spectroscopic data for 1-propylcyclopentene are summarized in
the tables below for ease of reference and comparison.

Table 1: Mass Spectrometry Data

The electron ionization mass spectrum of 1-propylcyclopentene is characterized by a
molecular ion peak and several key fragment ions. The data presented here is sourced from
the NIST Mass Spectrometry Data Center.[1][2]
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miz Relative Intensity Proposed Fragment
41 100% [CsHs]* (Allyl cation)

67 ~95% [CsH7]*

81 ~70% [CeHo]*

110 ~20% [CsH14]* (Molecular lon)

Table 2: Infrared (IR) Spectroscopy Data

A vapor phase infrared spectrum for 1-propylcyclopentene is available.[1] While a complete
peak list is not publicly accessible, the characteristic absorption bands for the functional groups
present in 1-propylcyclopentene are well-established.

Wavenumber (cm~—?) Vibration Type Functional Group
~3050 C-H Stretch =C-H (Vinyl)
2960-2850 C-H Stretch -C-H (Alkyl)

~1650 C=C Stretch Alkene

~1465 C-H Bend -CH2-

~1375 C-H Bend -CHs

Table 3: *3C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

A 13C NMR spectrum for 1-propylcyclopentene is available, though the specific chemical
shifts have not been found in publicly accessible databases.[1] The expected chemical shift
ranges for the carbon environments in the molecule are listed below based on standard values
for similar structures.
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Carbon Atom Chemical Shift (ppm) Range
Quaternary Alkene (C=C-CHz-) 140-150

Tertiary Alkene (=CH-) 120-130

Allylic (-CH2-C=C) 30-40

Alkyl (-CHz2-) 20-35

Methyl (-CH3) 10-15

Table 4: Predicted *H Nuclear Magnetic Resonance
(NMR) Spectroscopy Data

Due to the unavailability of experimental *H NMR data in public databases, the following
chemical shifts have been predicted using computational methods. These predictions are
based on the molecular structure of 1-propylcyclopentene and provide an estimation of the
expected proton resonances.

Proton Predicted Chemical o .
. . Multiplicity Integration
Environment Shift (ppm)
Vinylic Proton (=CH-) ~5.4 Triplet (t) 1H
Allylic Protons (-CH2-
~2.2 Quartet (q) 2H
C=C)
Allylic Protons (-CHz- )
~2.0 Triplet (t) 2H
CH=)
Methylene Protons (-
~1.4 Sextet (sxt) 2H
CH2-CH2-CHs5)
Methyl Protons (-CHs)  ~0.9 Triplet () 3H

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data

presented above.
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Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for

analyzing volatile compounds like 1-propylcyclopentene.

Sample Preparation: A dilute solution of 1-propylcyclopentene in a volatile organic solvent
(e.g., dichloromethane or hexane) is prepared.

Gas Chromatography: A small volume of the sample is injected into the gas chromatograph.
The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a
capillary column. The column separates the components of the sample based on their boiling
points and interactions with the stationary phase. For non-polar compounds like 1-
propylcyclopentene, a non-polar stationary phase (e.g., squalane) is typically used.

lonization: As the separated components elute from the GC column, they enter the mass
spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a
high-energy electron beam (typically 70 eV), causing them to lose an electron and form a
positively charged molecular ion.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of

infrared radiation.

Methodology: For a liquid sample like 1-propylcyclopentene, the neat (undiluted) sample can

be analyzed as a thin film.

Sample Preparation: A single drop of neat 1-propylcyclopentene is placed between two salt
plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed
together to create a thin liquid film.
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o Spectral Acquisition: The salt plates are placed in the sample holder of an FTIR
spectrometer. A beam of infrared radiation is passed through the sample. The detector
measures the amount of radiation that passes through the sample at each wavenumber.

o Data Processing: The resulting interferogram is converted into an infrared spectrum
(transmittance or absorbance vs. wavenumber) using a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by analyzing the magnetic properties of
its atomic nuclei.

Methodology:

o Sample Preparation: A small amount of 1-propylcyclopentene (typically 5-25 mg) is
dissolved in a deuterated solvent (e.g., chloroform-d, CDCIsz). A small amount of a reference
standard, such as tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.
The solution is then transferred to a thin glass NMR tube.

e H NMR Spectroscopy:

o The NMR tube is placed in the spectrometer's probe, which is situated within a strong
magnetic field.

o Aradiofrequency pulse is applied to excite the *H nuclei.

o As the nuclei relax back to their ground state, they emit a signal that is detected and
recorded as a free induction decay (FID).

o A Fourier transform is applied to the FID to generate the *H NMR spectrum, which shows
chemical shifts, signal integrations, and coupling patterns.

e 13C NMR Spectroscopy:

o The procedure is similar to *H NMR, but the spectrometer is tuned to the resonance
frequency of 13C nuclei.
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o Due to the low natural abundance of 13C, a larger number of scans is typically required to
obtain a good signal-to-noise ratio.

o Proton decoupling is commonly used to simplify the spectrum by removing the splitting of
13C signals by attached protons, resulting in a spectrum where each unique carbon atom
appears as a single peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-propylcyclopentene.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1-Propylcyclopentene | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. 1-Propylcyclopentene [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic data for 1-Propylcyclopentene (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15374742#spectroscopic-data-for-1-
propylcyclopentene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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